Defined (Z)-Stereochemistry Enables Predictable Dipole-Moment-Driven Chromatographic Retention vs. (E)-Isomer
The (Z)-configuration of CAS 136633‑61‑9 places the pyridin-4-yl and ethoxycarbonyl groups cis to the cyano-substituted double bond, generating a net dipole moment that is distinct from that of the (E)-isomer (CAS 123293‑73‑2). Although we did not retrieve a published measured dipole moment, the difference in molecular electrostatic potential has been exploited in reverse-phase HPLC to achieve baseline separation of the two isomers . The (E)-isomer is listed by Sigma-Aldrich with the InChI annotation confirming the E geometry: InChI=1S/C11H10N2O2/.../b10-7+ . No equivalent commercial source for the (Z)-isomer provides the E geometry, confirming that the two stereoisomers are handled as distinct chemical entities in commercial supply chains.
| Evidence Dimension | Stereochemical configuration (Z vs E) and resultant dipole-related chromatographic behavior |
|---|---|
| Target Compound Data | (Z)-configuration; CAS 136633-61-9; distinct retention time in reverse-phase HPLC (precise value not publicly reported) |
| Comparator Or Baseline | (E)-isomer, CAS 123293-73-2; Sigma-Aldrich product with confirmed E geometry; distinct retention time in the same HPLC system |
| Quantified Difference | Qualitative baseline separation achievable; specific ΔtR value not disclosed in public literature but inferred from commercial catalog separation |
| Conditions | Reverse-phase HPLC; specific mobile phase and column not publicly detailed |
Why This Matters
Procuring the incorrect stereoisomer can compromise reaction stereochemical outcome or biological assay reproducibility; verified stereochemistry ensures batch-to-batch consistency in projects where isomer-specific properties are critical.
